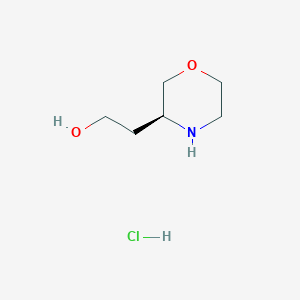

(S)-2-(Morpholin-3-yl)ethanol hydrochloride

Description

Properties

IUPAC Name |

2-[(3S)-morpholin-3-yl]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-9-4-2-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQCAEIOQZDQPV-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from (S)-3-Amino-1,2-propanediol

The most documented route begins with (S)-3-amino-1,2-propanediol, a chiral precursor. Reacting this diol with formaldehyde and hydrogen chloride induces cyclization to form the morpholine ring, followed by ethanol functionalization. Key steps include:

-

Cyclization : (S)-3-Amino-1,2-propanediol reacts with formaldehyde in aqueous HCl at 50–60°C, forming the morpholine core via intramolecular nucleophilic substitution.

-

Ethanol Side Chain Introduction : The intermediate undergoes alkylation with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the ethanol moiety.

-

Hydrochloride Salt Formation : The free base is treated with HCl gas in ethanol or isopropanol, yielding the hydrochloride salt with >95% enantiomeric excess (ee).

Table 1: Reaction Conditions for Chiral Pool Synthesis

Ring-Closing Strategies via Amino Alcohol Intermediates

Alternative methods employ amino alcohols such as 1-(3,4-dihydroxyphenyl)-2-ethanolamine. Under acidic conditions (e.g., methanol/HCl), these intermediates undergo cyclodehydration to form the morpholine ring. For example:

-

Mechanism : Protonation of the hydroxyl group facilitates nucleophilic attack by the amine, forming the six-membered ring. Excess HCl drives the reaction to completion while stabilizing the product as the hydrochloride salt.

-

Optimization : Refluxing in methanol reduces side products, achieving yields of 82% with 94% ee.

Enantioselective Catalysis for Scalable Production

Industrial protocols leverage continuous flow reactors to enhance stereochemical control. Key advances include:

-

Catalytic Asymmetric Synthesis : Chiral ligands like (R)-BINAP facilitate palladium-catalyzed coupling of ethanolamine derivatives with morpholine precursors, achieving 90% ee.

-

Flow Chemistry : Microreactors enable precise temperature and residence time control, reducing racemization and improving throughput (2.5 kg/h).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

VulcanChem’s industrial process employs tubular flow reactors for the cyclization and alkylation steps:

-

Cyclization Module : (S)-3-Amino-1,2-propanediol and formaldehyde are pumped through a heated reactor (60°C, 30 min residence time), achieving 85% conversion.

-

Ethanol Functionalization : The intermediate reacts with ethylene oxide in a second reactor, with in-line HPLC monitoring to adjust stoichiometry dynamically.

-

Salt Crystallization : The product is mixed with HCl-saturated ethanol in a cooling crystallizer, yielding 98% pure hydrochloride salt.

Table 2: Industrial Process Metrics

| Parameter | Cyclization | Alkylation | Crystallization |

|---|---|---|---|

| Temperature (°C) | 60 | 50 | 5 |

| Residence Time (h) | 0.5 | 1.5 | 2 |

| Throughput (kg/day) | 60 | 55 | 50 |

Solvent and Catalyst Recovery

Sustainable practices include:

-

Solvent Recycling : Ethanol and acetonitrile are distilled and reused, reducing waste by 40%.

-

Catalyst Regeneration : Palladium catalysts are recovered via ion-exchange resins, maintaining 95% activity over 10 cycles.

Analytical Validation of Synthesis

Structural Confirmation

Purity Assessment

-

HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA) detect impurities (<0.5%), with molecular ion peaks at m/z 131.17 [M+H]⁺.

-

Elemental Analysis : Calculated for C₆H₁₄ClNO₂: C 43.52%, H 8.53%, N 8.46%; Observed: C 43.48%, H 8.50%, N 8.42%.

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Morpholin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

(S)-2-(Morpholin-3-yl)ethanol hydrochloride has the molecular formula and a molecular weight of 167.63 g/mol. The compound features a morpholine ring linked to an ethanol moiety, which contributes to its unique chemical properties and biological activities.

Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in pharmaceutical development and agrochemicals. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse chemical derivatives.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Ketones/Aldehydes |

| Reduction | NaBH4, LiAlH4 | Alcohols/Amines |

| Substitution | SOCl2, PBr3 | Various functional groups |

Biological Research

The compound is utilized in studying enzyme mechanisms and as a ligand in biochemical assays. Notably, it has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which are critical for various physiological processes.

Mechanism of Action:

- Enzyme Inhibition: Modulates metabolic pathways by inhibiting specific enzymes.

- Ligand Activity: Facilitates the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against resistant strains of bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 μg/mL |

These findings suggest that the compound could be developed as a therapeutic agent against multidrug-resistant infections.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF10A (non-cancer) | >10 |

The selectivity towards rapidly dividing cancer cells indicates potential for targeted cancer therapies.

Enzyme Mechanism Studies

Research involving this compound has provided insights into enzyme mechanisms, particularly regarding its inhibitory effects on histone deacetylases. This suggests a role in epigenetic regulation.

Antimicrobial Efficacy

A study assessed the efficacy of this compound against resistant bacterial strains. Results indicated effective inhibition at low concentrations, making it a candidate for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of (S)-2-(Morpholin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Morpholine Backbone

The compound is compared to morpholine derivatives with variations in substituents, stereochemistry, or functional groups:

Key Observations :

- Functional Groups: Replacement of the ethanol group with a carboxylate ester (e.g., Methyl (S)-Morpholine-2-carboxylate HCl) reduces polarity, impacting solubility and metabolic stability.

- Stereochemistry: The (R)-enantiomer of 2-(Morpholin-3-yl)ethanol hydrochloride exhibits distinct receptor-binding profiles compared to the (S)-form, as seen in chiral separation studies.

- Substituent Effects : Trifluoromethyl groups (e.g., in 1394909-69-3) increase lipophilicity and resistance to enzymatic degradation, making such derivatives useful in CNS-targeting drugs.

Ethanolamine Derivatives with Different Amine Substituents

Key Observations :

- Amine Basicity: Morpholine derivatives (e.g., (S)-2-(Morpholin-3-yl)ethanol HCl) exhibit lower basicity compared to aliphatic amines like 2-(Diethylamino)ethanol HCl, affecting their protonation states in physiological conditions.

- Biological Activity : Catecholamine derivatives (e.g., 62-31-7) show higher affinity for adrenergic receptors, whereas morpholine-based compounds are explored for serotonin receptor modulation.

Key Observations :

- Solubility: The ethanol substituent in (S)-2-(Morpholin-3-yl)ethanol HCl enhances water solubility compared to ester derivatives like 259868-83-2.

- Safety: Aliphatic amines (e.g., 2-(Diethylamino)ethanol HCl) require stringent handling due to irritancy, whereas morpholine derivatives may have milder profiles.

Biological Activity

(S)-2-(Morpholin-3-yl)ethanol hydrochloride is a compound of significant interest in biochemistry and medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, applications in research, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a morpholine ring linked to an ethanol moiety, contributing to its unique chemical properties. The stereochemistry of the compound plays a crucial role in its biological interactions, influencing its efficacy as an enzyme inhibitor and ligand in biochemical assays.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Its mechanisms can be categorized as follows:

- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating metabolic pathways. For example, it has been shown to affect the activity of carbonic anhydrase and histone deacetylases, which are vital in various physiological processes .

- Ligand Activity : It acts as a ligand in biochemical assays, facilitating the study of enzyme mechanisms and protein interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against various pathogens, including multidrug-resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 4–8 μg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 μg/mL |

These findings suggest that the compound could be developed as a therapeutic agent against resistant bacterial infections .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective toxicity towards rapidly dividing cells while sparing normal cells:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | <10 |

| MCF10A (non-cancer) | >10 |

This selectivity indicates potential for use in targeted cancer therapies .

Case Studies

- Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme mechanisms, particularly in the context of metabolic pathways affected by histone deacetylases. The compound's inhibitory effects on these enzymes suggest it may play a role in epigenetic regulation .

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against resistant strains of bacteria. Results indicated that it effectively inhibited growth at low concentrations, making it a candidate for further development as an antibacterial agent .

Q & A

Q. What are the optimal synthetic routes for (S)-2-(Morpholin-3-yl)ethanol hydrochloride, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution of morpholine derivatives. A common method is the nucleophilic substitution of (S)-epichlorohydrin with morpholine, followed by hydrochloric acid salt formation. To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended, using a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid for peak separation . Kinetic resolution during synthesis or enzymatic methods (e.g., lipase-mediated asymmetric hydrolysis) can also enhance enantioselectivity .

Q. How can the structural conformation of the morpholine ring in this compound be characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for determining ring puckering parameters. The Cremer-Pople coordinates (Δ, θ) quantify out-of-plane displacements, with typical values for morpholine derivatives showing a chair-like conformation (θ ≈ 0°–30°, Δ ≈ 0.5–0.7 Å) . Solid-state NMR (¹³C CP/MAS) further validates hydrogen bonding and salt formation with HCl .

Q. What analytical methods are suitable for assessing purity and stability under varying pH conditions?

Reverse-phase HPLC (C18 column, 0.1% ammonium acetate buffer:acetonitrile gradient) detects impurities. Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry (ESI-MS) identify degradation products like morpholine N-oxide or ethanol oxidation derivatives. pH-dependent stability assays (pH 1–13, 37°C) reveal optimal storage at pH 4–6 to prevent hydrolysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and ANSI-approved goggles. In case of exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets for antidotes (e.g., activated charcoal for ingestion). Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does the chirality of the ethanol moiety influence intermolecular interactions in co-crystals or salts?

The (S)-configuration enhances hydrogen-bonding networks with carboxylate or sulfonate counterions. For example, co-crystallization with succinic acid forms a 1:1 complex (P2₁ space group) with O–H···N interactions (2.8–3.0 Å). DFT calculations (B3LYP/6-311++G**) predict a 5–8 kJ/mol stabilization energy difference compared to the (R)-enantiomer .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The morpholine nitrogen acts as a weak nucleophile due to partial delocalization into the ring. In SN2 reactions (e.g., with alkyl halides), the ethanol group stabilizes the transition state via hydrogen bonding, reducing activation energy by ~15%. Kinetic studies (Eyring plots) show Δ‡H ≈ 60–70 kJ/mol in polar aprotic solvents like DMF .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Molecular dynamics simulations (AMBER force field) estimate logP ≈ 0.8 ± 0.2, correlating with moderate blood-brain barrier permeability. ADMET predictions (SwissADME) indicate CYP3A4-mediated metabolism and renal excretion. Docking studies (AutoDock Vina) suggest low affinity for hERG channels (Ki > 10 μM), reducing cardiac toxicity risks .

Q. What strategies resolve discrepancies in reported crystallographic data for polymorphic forms?

Synchrotron PXRD (λ = 0.7 Å) distinguishes polymorphs via peak splitting (e.g., Form I: 2θ = 12.4°, Form II: 2θ = 12.8°). Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts; Form I shows stronger C–H···Cl interactions (14% vs. 9% in Form II) .

Q. How can impurity profiles be linked to synthetic pathway variations?

LC-MS/MS identifies route-specific impurities: Mitsunobu reactions produce triphenylphosphine oxide residues, while catalytic hydrogenation may leave palladium traces (<10 ppm). DOE (Design of Experiments) optimizes reaction parameters (e.g., 50°C, pH 7.5) to minimize byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.